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Compound of Interest

Compound Name: AZ-3

Cat. No.: B12430860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Phase 3 clinical trial protocols for the

AZD1222 vaccine, co-invented by the University of Oxford and its spin-out company, Vaccitech.

[1][2] The vaccine utilizes a replication-deficient chimpanzee viral vector based on a modified

adenovirus that contains the genetic material for the SARS-CoV-2 spike protein.[1][2] Upon

vaccination, the spike protein is produced, which primes the immune system to recognize and

attack the SARS-CoV-2 virus.[1]

Overview of Key Phase 3 and Pivotal Trials
A series of global clinical trials were conducted to assess the safety, efficacy, and

immunogenicity of AZD1222. The pivotal data for regulatory submissions were derived from

four key studies: COV001 (Phase 1/2 in the UK), COV002 (Phase 2/3 in the UK), COV003

(Phase 3 in Brazil), and a large Phase 3 trial in the US, Peru, and Chile (D8110C00001).
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Trial Identifier Phase Location(s) Key Characteristics

COV001 1/2 UK

Enrolled 1,077 healthy

adults (18-55 years) to

evaluate safety,

immunogenicity, and

efficacy of single and

two-dose regimens.

COV002 2/3 UK

Enrolled participants

across different age

groups (18-55, 56-69,

and ≥70 years) and

assessed one or two-

dose regimens.

COV003 3 Brazil

A single-blind,

randomized,

controlled trial in

10,300 participants,

including those at high

risk of exposure to

SARS-CoV-2.

D8110C00001

(NCT04516746)
3 US, Peru, Chile

A randomized, double-

blind, placebo-

controlled trial with

32,449 participants to

assess safety,

efficacy, and

immunogenicity.

Quantitative Data Summary
The following tables summarize the key efficacy and immunogenicity data from the AZD1222

Phase 3 trials.
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Table 2.1: Vaccine Efficacy Against Symptomatic COVID-
19

Trial/Analysis
Participant

Group

Vaccine

Efficacy (VE)

Confidence

Interval (CI)
Notes

Pooled Analysis

(UK & Brazil)

Combined

dosing regimens
70% p≤0.0001

Data from an

interim analysis

of 11,636

participants.

Half dose/full

dose regimen
90% - N=2,741.

Two full doses

regimen
62% - N=8,895.

US Phase 3 Trial

(Primary

Analysis)

Overall

population
76% 68% to 82%

190 symptomatic

cases analyzed.

Adults ≥65 years 85% 58% to 95% -

Table 2.2: Vaccine Efficacy Against Severe Disease and
Hospitalization

Trial/Analysis

Number of Severe

Cases (Vaccine

Group)

Number of Severe

Cases (Placebo

Group)

Vaccine Efficacy

(VE)

US Phase 3 Trial 0 8 100%

Table 2.3: Immunogenicity Response
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Trial Measurement Result

COV001 (Phase 1/2)
Antibodies to SARS-CoV-2

spike protein

Four-fold increase in 95% of

participants one month after a

single dose.

T-cell response

Peaked by day 14 and

maintained for two months

post-injection.

Experimental Protocols
Study Design and Participant Enrollment
The Phase 3 trials were predominantly randomized, double-blind, and placebo-controlled

studies. Participants were adults aged 18 and older who were healthy or had medically stable

chronic diseases. Enrollment often targeted populations at an increased risk of exposure to the

SARS-CoV-2 virus. Randomization was typically in a 2:1 ratio, with more participants receiving

AZD1222 than the placebo. The placebo used in some trials was a saline solution, while others

used a meningococcal conjugate vaccine (MenACWY) to mimic minor post-vaccination

reactions and maintain blinding.

Vaccination Regimen
Participants received two intramuscular doses of either AZD1222 (approximately 5 x 10¹⁰ viral

particles) or the placebo. The interval between the two doses varied across and within trials,

ranging from four weeks to over 12 weeks. In one arm of the UK trial, a lower initial dose (half

dose) was administered, followed by a standard second dose.

Safety and Reactogenicity Assessment
The safety of the vaccine was a primary endpoint. Participants were monitored for solicited

adverse events (such as injection site pain, fever, and muscle aches) for a defined period after

each vaccination. Unsolicited adverse events and serious adverse events were also recorded

throughout the trial duration. An independent Data and Safety Monitoring Board (DSMB) was

responsible for reviewing the safety data to ensure the ethical and safe conduct of the studies.
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Efficacy Assessment
The primary efficacy endpoint was the prevention of symptomatic COVID-19, confirmed by a

positive SARS-CoV-2 RT-PCR test, occurring a certain number of days (typically 15 or more)

after the second dose. Participants were monitored for symptoms of COVID-19, and those who

developed symptoms were tested for the virus.

Immunogenicity Assessment
To evaluate the immune response generated by the vaccine, blood samples were collected

from a subset of participants at various time points, including before vaccination and after each

dose. The key immunogenicity assays performed were:

Enzyme-Linked Immunosorbent Assay (ELISA): This assay was used to measure the levels

of binding antibodies (IgG) against the SARS-CoV-2 spike protein.

Pseudovirus Neutralization Assay: This assay measured the levels of neutralizing antibodies,

which are antibodies that can block the virus from entering and infecting cells.

Enzyme-Linked Immunospot (ELISpot) Assay: This was used to assess the T-cell response

to the vaccine by measuring the frequency of interferon-gamma (IFN-γ) secreting T-cells.

Visualizations
AZD1222 Mechanism of Action
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Caption: Workflow of AZD1222's mechanism of action.

Phase 3 Clinical Trial Workflow
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Caption: High-level overview of the AZD1222 Phase 3 trial workflow.
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Immunogenicity Assessment Protocol
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Caption: Logical workflow for immunogenicity sample collection and analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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